molecular formula C25H19ClN4O3 B448835 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE

4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE

Cat. No.: B448835
M. Wt: 458.9g/mol
InChI Key: OTDXSKDPVRVBMS-JVWAILMASA-N
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Description

4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE is a complex organic compound that features a combination of pyrazole, hydrazone, and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrazole derivative with a hydrazine derivative.

    Esterification: The final step involves the esterification of the hydrazone derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting inflammation and cancer.

    Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the hydrazone linkage can form reversible covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Benzoate: Similar ester structure but lacks the pyrazole and hydrazone functionalities.

    4-Methylphenyl Benzoate: Similar ester structure with a methyl group instead of the chlorobenzyl group.

    Ethyl Benzoate: A simpler ester with an ethyl group instead of the complex pyrazole-hydrazone structure.

Uniqueness

The uniqueness of 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler esters.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9g/mol

IUPAC Name

[4-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H19ClN4O3/c26-21-10-6-19(7-11-21)17-30-15-14-23(29-30)24(31)28-27-16-18-8-12-22(13-9-18)33-25(32)20-4-2-1-3-5-20/h1-16H,17H2,(H,28,31)/b27-16+

InChI Key

OTDXSKDPVRVBMS-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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